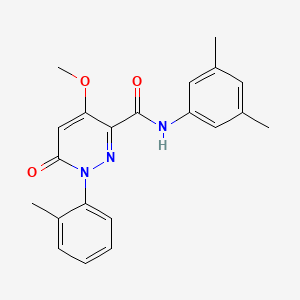

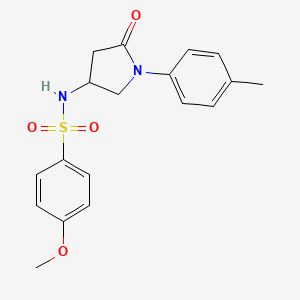

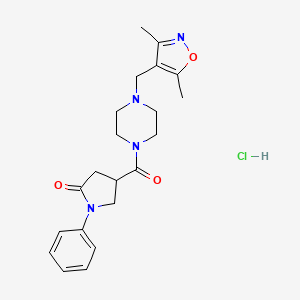

![molecular formula C19H23NO3 B2531869 N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide CAS No. 1209129-62-3](/img/structure/B2531869.png)

N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives has been explored in various studies. One such derivative, N-(4-bromophenyl)furan-2-carboxamide, was synthesized through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94%. This compound was further modified using Suzuki-Miyaura cross-coupling to produce a range of analogues with moderate to good yields . Another study reported the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes, which were characterized using various techniques including FT-IR, NMR, and HR-MS, as well as single crystal X-ray diffraction for the ligand . Additionally, the synthesis of related furan compounds such as 4-((furan-2-ylmethyl)amino)benzoic acid and N'-acryloyl-N'-phenylfuran-2-carbohydrazide was achieved through a two-step reaction, with their structures confirmed by spectroscopic methods and X-ray diffraction .

Molecular Structure Analysis

The molecular structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was determined to crystallize in the monoclinic system with specific unit cell parameters. The ligand coordinates with metal ions as a bidentate, forming neutral complexes . In another study, the crystal and molecular structure of a furan-quinone pigment was analyzed, revealing triclinic crystals with specific dimensions and intramolecular hydrogen bonds contributing to the stability of the molecular configurations . The molecular structures of the synthesized furan compounds were also calculated using density functional theory (DFT) and were found to be consistent with the crystal structures determined by X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of the synthesized furan-2-carboxamide derivatives was not explicitly detailed in the provided papers. However, the Suzuki-Miyaura cross-coupling reaction used to modify N-(4-bromophenyl)furan-2-carboxamide indicates the potential for these compounds to undergo further chemical transformations . The metal complexes of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide were also synthesized, suggesting the ability of the ligand to react with metal ions to form coordination compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were investigated through various analytical techniques. The thermal decomposition of the metal complexes was studied using thermogravimetry, indicating their stability and decomposition patterns . The molecular electrostatic potential and frontier molecular orbitals of the synthesized furan compounds were investigated using DFT, revealing insights into their physicochemical properties . Additionally, the anti-bacterial and anti-cancer activities of these compounds were evaluated, with N-(4-bromophenyl)furan-2-carboxamide showing significant activity against drug-resistant bacteria, and the metal complexes displaying antioxidant and antitumor activities .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Furan derivatives have been synthesized through various chemical reactions, demonstrating the versatility and reactivity of these compounds in organic synthesis. For example, N-(1-Naphthyl)furan-2-carboxamide was synthesized by coupling naphthalen-1-amine with furan-2-carbonyl chloride, followed by a series of reactions to obtain 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which underwent electrophilic substitution reactions (А. Aleksandrov & М. М. El’chaninov, 2017).

Polymer Synthesis

- Furan-based poly(esteramide)s have been synthesized through bulk polycondensation, highlighting the potential of furan derivatives in creating thermally stable, amorphous compounds suitable for various applications. The structural characterization of these copolyesteramides revealed the existence of minor side reactions specific to furan-2-carboxylate structure (Rania Triki et al., 2013).

Organic Chemistry and Catalysis

- Palladium-catalyzed condensation has been used to form multisubstituted furans, showcasing a method for creating complex furan structures under mild conditions. This process demonstrates the synthetic utility of furan derivatives in organic chemistry and catalysis (Beili Lu, Junliang Wu, & N. Yoshikai, 2014).

Material Science

- Furan derivatives have been evaluated for their antimicrobial and antioxidant activities, indicating the potential of these compounds in developing new materials with enhanced biological properties. The study synthesized and characterized furan-carboxamide derivatives, assessing their efficacy against various microorganisms (K. Devi et al., 2010).

Advanced Applications

- Furan derivatives have been incorporated into nitrogen-rich energetic materials, combining tetrazolyl, dinitromethyl, and furoxan groups. This research underscores the role of furan compounds in designing high-energy materials for potential use in explosives or propellants (Yingle Liu et al., 2018).

Propiedades

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-15(14-17-8-5-11-23-17)20-18(21)19(9-12-22-13-10-19)16-6-3-2-4-7-16/h2-8,11,15H,9-10,12-14H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKQWHXQTJKOMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

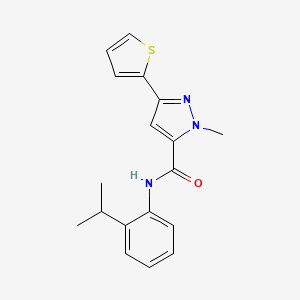

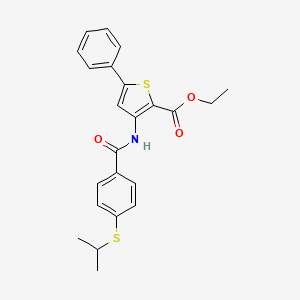

![ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2531790.png)

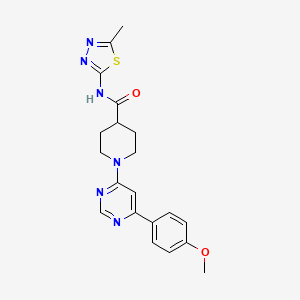

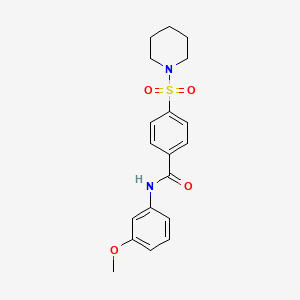

![(E)-3-(furan-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2531797.png)

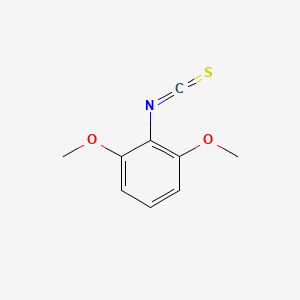

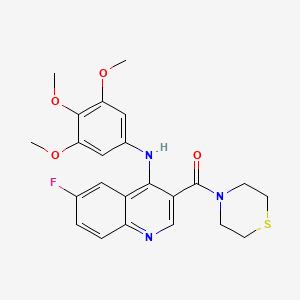

![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531799.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide](/img/structure/B2531805.png)